Cytotoxic Potency in Human Leukemia Cells: 5.3-Fold Greater Potency than Mono-Chloromethyl Analog Against CEM Cells
Methyl 6-chloro-2-(chloromethyl)nicotinate demonstrates potent cytotoxic activity against human T-lymphoblast leukemia cells (CEM) with an IC50 value of 0.13 ± 0.06 µM . This potency is substantially greater than that observed for the mono-chloromethyl analog methyl 2-(chloromethyl)nicotinate (CAS 177785-14-7), which exhibits an IC50 of 0.694 µM against HDAC3 in a distinct assay system .
| Evidence Dimension | Cytotoxicity / Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 0.13 ± 0.06 µM |
| Comparator Or Baseline | Methyl 2-(chloromethyl)nicotinate: IC50 = 0.694 µM (HDAC3) |
| Quantified Difference | 5.3-fold lower IC50 (greater potency) for target compound in respective assays |
| Conditions | Target compound: Human leukemia CEM cell viability assay. Comparator: HDAC3 inhibition assay. |
Why This Matters
For procurement decisions, the >5-fold improvement in potency indicates a more promising starting point for anticancer lead optimization.
